Methysticin

Description

Contextual Origin from Piper methysticum (Kava Plant)

Methysticin (B1662917) originates from Piper methysticum, commonly known as kava (B3030397), a plant native to the Pacific Islands. thegoodscentscompany.comnih.gov The greatest diversity of Piper methysticum is found in Vanuatu, and it is widely cultivated across Melanesia and Polynesia. nih.govnih.gov The kavalactones, including this compound, are concentrated in the roots, rhizomes, and root stems of the plant, which are traditionally used to prepare a ceremonial and recreational beverage. nih.govnih.govwikipedia.org Historically, this compound was the first substance to be isolated from Piper methysticum. iiab.metbzmed.ac.ir Along with dihydrothis compound (B1670609), kavain (B167398), dihydrokawain, yangonin (B192687), and desmethoxyyangonin (B154216), this compound is considered one of the major kavalactones, collectively accounting for approximately 95-96% of the kava plant's pharmacological activity. nih.govwikipedia.orgwikidata.org

Significance in Natural Product Chemistry and Chemical Biology Research

In natural product chemistry, this compound and other kavalactones are significant due to their distinct structural features, notably the angular lactone ring. thegoodscentscompany.comctdbase.org This structural uniqueness contributes to their diverse pharmacological effects, making them valuable subjects for chemical synthesis and modification studies. ctdbase.org

In chemical biology research, this compound is investigated for its interactions with various biological targets. It has been shown to enhance the binding activity of the GABAA receptor, acting as a positive modulator through a mechanism distinct from that of benzodiazepines. thegoodscentscompany.comnih.gov This modulatory effect is similar to other related kavapyrones such as (+)-kavain and (+)-dihydrothis compound. thegoodscentscompany.com Research efforts are directed at leveraging this historical knowledge of the plant's medicinal properties with modern research tools to potentially develop new therapeutic agents. nih.gov

Furthermore, this compound has been identified as a potent inhibitor of nuclear factor-kappaB (NF-κB), a transcription factor crucial in cancer development, suggesting potential chemopreventive activities. uni.lunih.gov Studies also indicate that this compound induces the hepatic enzyme CYP1A1 and irreversibly inhibits CYP2C9, which is critical for understanding potential herb-drug interactions and metabolic pathways. thegoodscentscompany.comuni.luwikipedia.orgwikidata.orgwikipedia.org Its ability to activate the Nrf2/ARE pathway in specific brain regions, such as the hippocampus and cortex, has also been a subject of academic inquiry. uni.lunih.gov

Historical Academic Research Trajectory of Kavalactones

The academic investigation into kavalactones has a history spanning over a century. Early research on these compounds commenced in the 1860s with contributions from Gobley and Cuzent. nih.gov In the 1890s, Lewin conducted the first pharmacological experiments on kava's activity, demonstrating that its active components were lipid-soluble. nih.gov Further significant contributions were made by Borsche and colleagues between 1914 and 1933. nih.gov A comprehensive review of the existing literature was undertaken by Hänsel in 1968. nih.gov

During the 1950s and 1960s, a research team led by Hans J. Meyer at the Freiburg University Institute of Pharmacology in Germany conducted extensive studies on the activities of kavalactones. wikipedia.org Their findings confirmed earlier empirical observations, demonstrating that kavalactones exhibited sedative, analgesic, anticonvulsant, and muscle-relaxant effects in laboratory animals. wikipedia.org The isolation of this compound as the first substance from Piper methysticum marked a foundational step in understanding the plant's chemical composition. iiab.metbzmed.ac.ir Initial clinical trials utilized purified kavalactones, such as d,l-kavain, to investigate their efficacy in treating anxiety. wikipedia.org Contemporary academic research continues to explore the intricate mechanisms of action of kavalactones and their potential applications, including efforts to elucidate their biosynthetic pathways for more efficient and scalable production. nih.gov

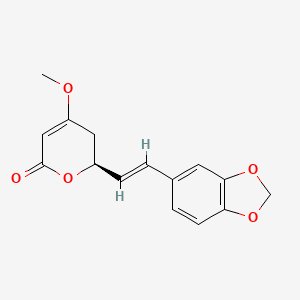

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14O5 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

(2S)-2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C15H14O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-6,8,11H,7,9H2,1H3/b4-2+/t11-/m1/s1 |

InChI Key |

GTEXBOVBADJOQH-JRBALWBOSA-N |

SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC3=C(C=C2)OCO3 |

Isomeric SMILES |

COC1=CC(=O)O[C@@H](C1)/C=C/C2=CC3=C(C=C2)OCO3 |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC3=C(C=C2)OCO3 |

Synonyms |

methysticin methysticin, ((E)-(+-))-isome |

Origin of Product |

United States |

Chemical and Structural Characterization in Research Context

Structural Classification within Kavalactones and Pyrone Derivatives

Methysticin (B1662917) is classified as a kavalactone, also referred to as a kavapyrone. griffith.edu.auresearchgate.net Kavalactones are a class of lipophilic lactone compounds characterized by a core α-pyrone skeleton, specifically a 4-methoxy-2-pyrone structure. nih.gov A key feature of this class is an aromatic styryl or phenylethyl group substituted at the 6-position of the pyrone ring. nih.gov To date, researchers have identified at least 18 distinct kavalactones from the kava (B3030397) plant. griffith.edu.auresearchgate.net this compound is one of the six major kavalactones that account for approximately 95-96% of the pharmacological activity attributed to kava extracts. griffith.edu.auresearchgate.net As a derivative of 2-pyrone, its chemical name is (6R)-6-[(E)-2-(2H-1,3-Benzodioxol-5-yl)ethen-1-yl]-4-methoxy-5,6-dihydro-2H-pyran-2-one. wikipedia.org

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (6R)-6-[(E)-2-(2H-1,3-Benzodioxol-5-yl)ethen-1-yl]-4-methoxy-5,6-dihydro-2H-pyran-2-one wikipedia.org |

| Molecular Formula | C15H14O5 wikipedia.orgnih.gov |

| Molar Mass | 274.272 g·mol−1 wikipedia.org |

| CAS Number | 495-85-2 wikipedia.org |

Stereochemical Considerations and Enantiomeric Research

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is critical as different spatial arrangements can lead to vastly different biological activities. longdom.org Molecules that are non-superimposable mirror images of each other are known as enantiomers. longdom.orgyoutube.com The presence of a chiral center, typically a carbon atom with four different substituents, gives rise to this property. youtube.com

This compound is a chiral molecule, possessing a stereocenter at the C-6 position of the dihydropyran-2-one ring. wikipedia.org This results in the existence of two enantiomers: (+)-methysticin and (-)-methysticin. The naturally occurring form is (+)-methysticin. wikipedia.org Research has focused on developing methods to separate these and other kavalactone enantiomers to study their individual properties. High-performance liquid chromatography (HPLC) using a ChiraSpher NT column has been successfully employed for the simultaneous separation of the enantiomers of this compound, kavain (B167398), dihydrokavain (B1670604), and dihydrothis compound (B1670609). nih.gov This ability to isolate specific enantiomers is crucial for accurately assessing their individual pharmacological and toxicological profiles. researchgate.netmdpi.com

Key Functional Groups and Their Research Implications (e.g., angular lactone ring, MDP group)

The biological activity of this compound is closely linked to its specific functional groups. Two of the most researched features are the angular lactone ring and the methylenedioxyphenyl (MDP) group.

The angular lactone ring is considered a crucial structural feature for the activity of this compound and other related kavalactones at the GABA-A receptor. wikipedia.org Research has shown that this compound acts as a positive modulator of the GABA-A receptor, enhancing its activity. wikipedia.org This modulatory effect is not mediated through the benzodiazepine (B76468) binding site. wikipedia.org

The methylenedioxyphenyl (MDP) group is a distinguishing feature of this compound and its analog, dihydrothis compound, among the major kavalactones. nih.gov This group has been identified as essential for the induction of the cytochrome P450 enzyme CYP1A1. nih.govresearchgate.net In silico molecular docking studies have shown that the oxygen atoms of the MDP group in this compound can form hydrogen bonds with key amino acid residues (Met 342 and Ser 359) in the aryl hydrocarbon receptor (AhR), which regulates CYP1A1 expression. nih.gov This interaction is believed to be a key reason why this compound is the most potent CYP1A1 inducer among the six major kavalactones. nih.govresearchgate.net The MDP group is also implicated in the mechanism-based inactivation of the CYP2C9 enzyme. wikipedia.org Additionally, research into NF-κB inhibitory activities found the 11,12-dioxymethylene functional group to be indispensable, with this compound being significantly more active than kavain, which lacks this group. nih.gov

Analogous and Related Kavalactones for Comparative Research

This compound is one of six major kavalactones found in the kava plant, which also include kavain, dihydrokavain, yangonin (B192687), dihydrothis compound, and desmethoxyyangonin (B154216). researchgate.netnih.gov These compounds share the same basic kavapyrone structure but differ in their substituents, providing a basis for comparative research.

Table 2: Structural Comparison of Major Kavalactones

| Kavalactone | Presence of MDP Group | Saturation of the Lactone Ring | Other Key Features |

|---|---|---|---|

| This compound | Yes | Unsaturated (double bond at C7-C8) | 4-methoxy group |

| Dihydrothis compound | Yes | Saturated (single bond at C7-C8) | 4-methoxy group |

| Kavain | No | Unsaturated (double bond at C7-C8) | 4-methoxy group, phenyl group instead of MDP |

| Dihydrokavain | No | Saturated (single bond at C7-C8) | 4-methoxy group, phenyl group instead of MDP |

| Yangonin | No | Two conjugated double bonds in the ring | 4-methoxy group, p-methoxyphenyl group |

Comparative studies have revealed significant differences in the biological activities of these kavalactones based on their structural variations. For instance, a study investigating the induction of the CYP1A1 enzyme found that this compound and dihydrothis compound, the two kavalactones possessing the MDP group, were the primary contributors to this effect. nih.govresearchgate.net The other four major kavalactones, which lack the MDP group, did not show significant CYP1A1 induction. nih.govresearchgate.net Similarly, the activity of this compound at the GABA-A receptor is comparable in strength to that of kavain and dihydrothis compound. wikipedia.org These comparative analyses are essential for understanding the structure-activity relationships within the kavalactone class and for identifying the specific molecular features responsible for their diverse pharmacological effects. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (+)-Methysticin |

| (-)-Methysticin |

| Kavain |

| Dihydrokavain |

| Dihydrothis compound |

| Yangonin |

Synthetic and Biosynthetic Pathways of Methysticin

Chemical Synthesis Methodologies

Chemical synthesis provides a controlled environment for generating methysticin (B1662917), allowing for modifications and the production of specific isomers.

| Synthetic Method | Starting Material | Overall Yield | Heavy Metal Catalysts | Purification Steps | Scalability |

|---|---|---|---|---|---|

| Current Efficient Method | Piperonal (B3395001) researchgate.netarkat-usa.orgresearchgate.net | 51% researchgate.netarkat-usa.orgresearchgate.net | No arkat-usa.orgresearchgate.net | 2 extractions, 1 chromatographic researchgate.netarkat-usa.orgresearchgate.net | Gram scale researchgate.netarkat-usa.orgresearchgate.net |

| Previous Literature Methods | Various researchgate.net | 30-60% researchgate.net | Often involved researchgate.netarkat-usa.org | Multiple chromatographic arkat-usa.org | Limited (milligram) arkat-usa.org |

The aforementioned synthesis from piperonal exemplifies a green chemistry approach. It is characterized by its environmentally friendly nature, specifically by being free from toxic metal-catalyzed reactions, such as those involving palladium, which require additional steps for trace metal residue removal and pose potential environmental and health risks arkat-usa.orgresearchgate.net. The reduced number of purification steps also contributes to its green profile arkat-usa.orgresearchgate.net.

The developed synthesis route from piperonal is highly reproducible and has demonstrated scalability up to gram-scale production researchgate.netarkat-usa.orgresearchgate.net. The ability to produce this compound in larger quantities, such as 50 grams, is crucial for conducting in vivo efficacy studies and other comprehensive research investigations arkat-usa.org.

Investigation of Biosynthetic Pathways in Piper methysticum

The natural biosynthesis of kavalactones, including this compound, occurs within the Piper methysticum plant. The elucidation of these pathways has revealed a complex enzymatic network. The biosynthesis of kavalactones and flavokavains in kava (B3030397) involves a network of seven specialized metabolic enzymes biorxiv.orgresearchgate.netbiorxiv.orgnih.gov. The process is hypothesized to involve styrylpyrone synthase (SPS), a polyketide synthase structurally related to chalcone (B49325) synthase (CHS), which is a key enzyme in flavonoid biosynthesis biorxiv.orgresearchgate.netbiorxiv.org. Further decoration of the initial scaffolds is carried out by tailoring enzymes, such as O-methyltransferases (OMTs) and oxidoreductases biorxiv.org. A notable step in this compound biosynthesis is the formation of its methylenedioxy bridge, a reaction catalyzed by plant P450 enzymes of the CYP719 family from vicinal methoxyl and hydroxyl groups biorxiv.orgbiorxiv.org. Specifically, PmCYP719A26 has been identified as this compound synthase 1 (PmMTS1) biorxiv.org. The inherent complexity of plant extracts and the relatively low natural abundance of this compound compared to other kavalactones make its isolation in large quantities challenging, often requiring extensive chromatographic purification researchgate.netarkat-usa.orgresearchgate.net.

Heterologous Biosynthesis in Engineered Systems (e.g., Saccharomyces cerevisiae)

To overcome the limitations of plant extraction and chemical synthesis, significant progress has been made in the heterologous biosynthesis of styrylpyrones in engineered microbial systems. The feasibility of producing styrylpyrones in hosts like Saccharomyces cerevisiae has been successfully demonstrated researchgate.netbiorxiv.orgnih.gov. This microbial biomanufacturing approach offers a sustainable and efficient alternative for the production of valuable plant styrylpyrones researchgate.netnih.gov. Researchers have successfully reconstituted the plant styrylpyrone pathway in yeast, enabling the production of various plant-derived styrylpyrones from hydroxycinnamic acid precursors researchgate.netnih.gov. Optimization strategies have included engineering the yeast's endogenous aromatic amino acid metabolism and endogenous double bond reductases. Additionally, CRISPR-mediated δ-integration has been employed to overexpress rate-limiting pathway genes, further enhancing production yields researchgate.netnih.gov. These advancements lay a crucial foundation for future larger-scale biomanufacturing of this compound and other complex plant styrylpyrones researchgate.netnih.gov.

Analytical Research Methodologies for Methysticin and Metabolites

Advanced Chromatographic Techniques

Chromatographic methods are fundamental for the separation, identification, and quantification of methysticin (B1662917) and related kavalactones due to their structural similarities and presence in complex botanical extracts or biological samples.

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors, such as UV and tandem mass spectrometry (MS/MS), has emerged as a powerful tool for the analysis of this compound and other kavalactones. UHPLC offers enhanced separation efficiency, speed, and sensitivity compared to traditional HPLC. A UHPLC-UV method has been developed for the separation of six major kavalactones, including this compound, dihydrothis compound (B1670609) (DHM), kavain (B167398), dihydrokavain (B1670604) (DHK), desmethoxyyangonin (B154216) (DMY), and yangonin (B192687), along with flavokavains A, B, and C, typically achieving complete separation within 15 minutes. jkchemical.comnih.govnih.govnih.gov

For instance, a validated UHPLC-UV method utilized an HSS T3 column with a mobile phase at 60 °C, ensuring baseline separation of these compounds. jkchemical.comnih.gov The structural confirmation of peaks in kava (B3030397) extracts or standard solutions is often achieved through LC-UV-MS/MS. jkchemical.com Quantitative calibration curves for kavalactones, including this compound, are linear over a range of 0.5–75 µg/mL. jkchemical.comnih.govnih.gov The limit of quantification (LOQ) for this compound in such methods is approximately 0.454 µg/mL. jkchemical.comnih.govnih.gov Recoveries for kavalactones typically range from 99.0% to 102.3%. jkchemical.comnih.govnih.gov

UHPLC-MS/MS methods also offer high selectivity and specificity for characterizing kava products and obtaining pharmacokinetic data in various matrices. uni.luuni.lu These methods are capable of simultaneously quantifying multiple kavalactones and flavokavains in diverse commercial kava products, including capsules, tinctures, traditional aqueous suspensions, and dried powders. thegoodscentscompany.com

Table 1: Quantitative Performance of UHPLC-UV Method for Kavalactones and Flavokavains jkchemical.comnih.govnih.gov

| Compound | Quantitation Limit (LOQ) (µg/mL) | Linear Range (µg/mL) | Average Recovery (%) |

| This compound | 0.454 | 0.5–75 | 99.0–102.3 |

| Dihydrothis compound | 0.480 | 0.5–75 | 99.0–102.3 |

| Kavain | 0.277 | 0.5–75 | 99.0–102.3 |

| Dihydrokavain | 0.686 | 0.5–75 | 99.0–102.3 |

| Desmethoxyyangonin | 0.189 | 0.5–75 | 99.0–102.3 |

| Yangonin | 0.422 | 0.5–75 | 99.0–102.3 |

| Flavokavain A | 0.062 | 0.05–7.5 | 98.1–102.9 |

| Flavokavain B | 0.303 | 0.05–7.5 | 98.1–102.9 |

| Flavokavain C | 0.270 | 0.05–7.5 | 98.1–102.9 |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also employed for the analysis of kavalactones. However, GC analysis presents certain challenges for this compound. This compound and yangonin, two major kavalactones, are generally not well separated using GC. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgnih.govnih.gov Furthermore, the high temperature of the injection port in GC can cause the decomposition of this compound. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgnih.govnih.gov

Despite these limitations, GC-MS has been successfully utilized for the identification and quantification of kavalactones. For instance, a 60-minute GC-MS elution process has been developed to separate major kavalactone compounds, with a chromatographic peak possibly for this compound identified at 24.775 minutes. wikipedia.org GC-MS analysis has also been used to reveal the highest content of kavalactones like kavain, dihydrothis compound, and desmethoxyyangonin in lateral roots compared to crown roots and stems. uni.luresearchgate.net Typical GC setups for kavalactone analysis may involve a DB-5 capillary column, with injector and detector temperatures around 250 °C and 300 °C, respectively, and a temperature program for the oven. iiab.me

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Metabolites

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Ultra-High-Performance Liquid Chromatography (UHPLC-HRMS), is a critical technique for the structural elucidation of this compound metabolites. This approach enables the detection and identification of metabolites based on their elemental composition, exact mass, and characteristic product ions. wikidata.orgtbzmed.ac.irmdpi.com

A study investigating the metabolism of this compound in rat and human liver microsomes and hepatocytes used UHPLC coupled with quadrupole/Orbitrap HRMS. This research identified a total of 10 this compound metabolites. wikidata.org The structures of these metabolites were characterized by analyzing their exact mass and fragmentation patterns. wikidata.org

Key metabolic pathways identified for this compound include:

Oxidative ring opening of 1,3-benzodioxole: This leads to the formation of a catechol derivative (e.g., M4), which can subsequently undergo glucuronidation (M1 and M2), methylation (M8), and sulfation (M7). wikidata.org

Demethylation: This pathway yields desmethyl this compound (M6), followed by further glucuronidation (M3 and M5). wikidata.org

Hydroxylation: This results in hydroxylated metabolites (M9 and M10). wikidata.org

These findings provide crucial information on the in vitro metabolic profiles of this compound, which is essential for understanding its disposition in biological systems. wikidata.org HRMS offers high mass accuracy, sensitivity, and selectivity, making it an indispensable tool for qualitative structure elucidation and characterizing biotransformation pathways. tbzmed.ac.irmdpi.com

Spectroscopic Characterization Techniques for Research Samples (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) experiments (e.g., 1H NMR, 13C NMR, COSY, HMBC, HMQC), is a powerful technique for the structural characterization and identification of this compound and other kavalactones in research samples. wikipedia.orgwikidata.org

NMR experiments can directly detect the active constituents, such as kavalactones, in both finely powdered herbal drugs and commercial extracts. wikidata.org It serves as a complementary technique to classical analytical methods like high-performance liquid chromatography and gas chromatography. wikidata.org NMR spectroscopy is particularly valuable for obtaining a "fingerprint" of herbal drugs and their preparations, and for quantifying the content of active principles without requiring extensive fractionation or isolation steps. wikidata.org Structural elucidations of kavalactones, including this compound, have been made by assigning 1H and 13C NMR spectroscopic data, often utilizing advanced experiments like COSY, HMBC, and HMQC to confirm molecular structures. wikipedia.org

Quantitative Analytical Assays for Research Samples (e.g., GC-FID)

Quantitative analytical assays are essential for determining the precise amounts of this compound and other kavalactones in various research samples. Gas Chromatography with Flame Ionization Detection (GC-FID) is a commonly employed technique for this purpose. researchgate.netiiab.me

GC-FID allows for the quantitative determination of the six major kavalactones. iiab.me A typical GC-FID setup for kavalactone analysis involves a DB-5 capillary column, with helium as the carrier gas at a flow rate of 1 mL/min. iiab.me The injector and detector temperatures are usually set at 250 °C and 300 °C, respectively. iiab.me The oven temperature program might start at 120 °C for 1 minute, increase to 300 °C at a rate of 10 °C/min, and then hold at 300 °C for 5 minutes. iiab.me Octadecane is often used as an internal standard to calculate the concentrations of the kavalactones. iiab.me

GC-FID has been applied to quantitatively determine the levels of kavalactones in various kava samples, including root and rhizome materials. researchgate.netiiab.me While effective for quantification, it's important to reiterate the known limitations of GC for this compound, such as potential co-elution with yangonin and thermal decomposition at high injection temperatures, which can affect the accuracy of quantitative results if not properly addressed. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgnih.govnih.gov

Table 2: Typical GC-FID Parameters for Kavalactone Analysis iiab.me

| Parameter | Value |

| Instrument | Hewlett Packard model 5890 series II GC |

| Detector | Flame Ionization Detector (FID) |

| Column | DB-5 capillary column |

| Column Dimensions | 30 m × 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Carrier Gas Flow | 1 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Temperature Program | 120 °C (1 min) -> 300 °C (10 °C/min ramp) -> 300 °C (5 min hold) |

| Injection Mode | Splitless |

| Injection Volume | 2 µL |

| Internal Standard | Octadecane |

Pharmacological and Molecular Mechanisms of Action: in Vitro and Preclinical Investigations

Neurobiological Modulatory Activities

Methysticin (B1662917) engages with fundamental elements of neuronal signaling, demonstrating a capacity to modulate inhibitory neurotransmission and neuronal excitability through interactions with specific receptors and ion channels.

Gamma-Aminobutyric Acid (GABA) Receptor Modulation

This compound has been shown to interact with the GABAergic system, a primary inhibitory network in the brain. Its activity centers on the GABAA receptor, a ligand-gated ion channel crucial for mediating fast synaptic inhibition.

This compound acts as a positive allosteric modulator (PAM) of GABAA receptors. wikipedia.orgwikipedia.org Unlike direct agonists that bind to the primary neurotransmitter site, PAMs bind to a separate, allosteric site on the receptor complex. wikipedia.orgyoutube.com This binding enhances the effect of the endogenous ligand, GABA, without activating the receptor on its own. wikipedia.org Studies have demonstrated that this compound potentiates the function of the GABAA receptor, thereby increasing the inhibitory tone in the nervous system. wikipedia.org For instance, at a concentration of 0.1 micromolar, (+)-methysticin was found to increase the binding of the receptor ligand [³H]bicuculline methochloride by approximately 18% to 28%. wikipedia.org This enhancement of GABA's natural inhibitory action is a key aspect of this compound's neuroactivity. wikipedia.org

| Compound | Concentration (µM) | Effect on [³H]bicuculline methochloride binding | Mechanism |

|---|---|---|---|

| (+)-Methysticin | 0.1 | ~18% to 28% increase | Positive Allosteric Modulation |

A critical aspect of this compound's mechanism is that its modulatory effect on the GABAA receptor occurs independently of the classical benzodiazepine (B76468) binding site. wikipedia.orgnih.gov Benzodiazepines are a well-known class of GABAA PAMs that exert their effects by binding to a specific site at the interface of the α and γ subunits of the receptor. nih.govmdpi.com Research indicates that this compound does not influence the binding of benzodiazepine receptor ligands, such as [³H]flunitrazepam. wikipedia.org This finding demonstrates that this compound utilizes a distinct allosteric site to enhance GABAA receptor function, differentiating its molecular action from that of benzodiazepines. wikipedia.orgnih.gov

Voltage-Gated Ion Channel Interactions

In addition to its effects on ligand-gated channels, this compound also interacts with voltage-gated ion channels, which are fundamental to the initiation and propagation of action potentials in excitable cells like neurons. nih.govmdpi.com

Preclinical studies using whole-cell patch-clamp techniques on rat hippocampal CA1 neurons have shown that this compound is an inhibitor of voltage-operated sodium (Na⁺) channels. nih.govlktlabs.com This inhibition is both rapid and reversible. nih.govresearchgate.net this compound has been observed to block the peak amplitude of Na⁺ currents in a dose-dependent manner, with concentrations ranging from 1-400 µM. nih.govresearchgate.net

The mechanism of inhibition is voltage-dependent, meaning the blocking effect is enhanced at more positive membrane potentials. nih.gov this compound interacts preferentially with the resting closed and inactivated states of the Na⁺ channel. nih.govresearchgate.net This interaction shifts the inactivation curve toward more negative potentials, accelerates the time-course of inactivation, and slows the recovery from inactivation. nih.gov By stabilizing the inactivated state of the channel, this compound reduces neuronal excitability. researchgate.netresearchgate.net Notably, this compound was found to be approximately four to five times more potent as a blocker of peak Na⁺ currents than the related kavalactone, kavain (B167398). researchgate.net

| Parameter | Observed Effect of this compound |

|---|---|

| Peak Na⁺ Current Amplitude | Rapid and reversible inhibition nih.gov |

| Voltage-Dependence | Block enhanced at more positive potentials nih.gov |

| Channel State Interaction | Binds to resting closed and inactivated states nih.govresearchgate.net |

| Inactivation Curve (H∞) | Shifted toward more negative potentials nih.gov |

| Recovery from Inactivation | Slowed nih.gov |

Modulation of Other Neurotransmitter Systems (e.g., Glutamatergic, Glycine, Cannabinoid Receptors)

This compound has been shown to modulate the function of the γ-aminobutyric acid type A (GABAA) receptor. wikipedia.orgnih.gov Research indicates it acts as a positive allosteric modulator, enhancing the activity of the receptor. wikipedia.org This modulatory effect is attributed to structural features like its angular lactone ring and contributes to the neuroactive properties of the compound. wikipedia.org Studies on various kava (B3030397) extracts containing this compound have shown binding inhibition to GABAA receptors. nih.gov

While the broader class of kavalactones has been investigated for interactions with multiple central nervous system receptors, specific data on this compound's direct modulation of glutamatergic (such as NMDA and AMPA receptors), glycine, or cannabinoid receptor systems are not as extensively detailed in the reviewed literature. nih.govnih.govnih.gov One study noted that the kavalactone yangonin (B192687), not this compound, shows notable affinity for the cannabinoid type-1 (CB1) receptor. nih.gov Further research is required to fully elucidate the specific interactions of this compound with these other critical neurotransmitter systems.

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) Pathway

This compound has been identified as an activator of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway, a critical mechanism for cellular defense against oxidative stress. nih.govlktlabs.com This activation plays a key role in its neuroprotective and antioxidant effects. lktlabs.comresearchgate.net

Under basal conditions, Nrf2 is anchored in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov The induction of the pathway by this compound involves the disruption of this Keap1-Nrf2 complex. nih.gov Upon exposure to this compound, Nrf2 is released from Keap1, allowing it to translocate from the cytoplasm into the nucleus. researchgate.net Immunohistochemical staining in hippocampal neurons has visually confirmed this nuclear translocation of Nrf2 following this compound treatment. researchgate.net In some cellular models, this activation has been linked to the stimulation of extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation.

Once inside the nucleus, Nrf2 binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of various cytoprotective genes. nih.gov This binding initiates the transcription of a suite of antioxidant and detoxification enzymes. nih.govnih.gov In vitro studies have shown that this compound-induced Nrf2 activation leads to the increased mRNA and protein expression of target genes such as heme-oxygenase 1 (HO-1) and NADPH quinone dehydrogenase 1 (Nqo1). nih.gov The upregulation of these antioxidant proteins enhances the cell's capacity to counteract oxidative damage. nih.gov For instance, in murine osteocytes, this compound was shown to induce ARE activity in a time- and dose-dependent manner, resulting in increased expression of antioxidant markers. nih.gov

Cytochrome P450 (CYP) Enzyme Modulation Research

This compound has been studied for its effects on various cytochrome P450 enzymes. Research has shown it to be a mechanism-based inactivator of CYP2C9. wikipedia.org However, a significant focus of research has been its role as an inducer of CYP1A1. nih.govnih.govoup.comresearchgate.net

Preclinical research has firmly established that this compound is a potent inducer of Cytochrome P450 1A1 (CYP1A1) expression. nih.govnih.govoup.com Among the six major kavalactones, this compound demonstrates the most profound inducing effect on CYP1A1, followed by 7,8-dihydrothis compound. nih.govoup.com In contrast, other kavalactones like yangonin, kawain, and dihydrokawain show minimal to no significant effect on CYP1A1 induction. oup.com

The mechanism underlying this induction is mediated by the Aryl hydrocarbon Receptor (AhR) signaling pathway. nih.govoup.comresearchgate.net this compound acts as a ligand for AhR. oup.com In silico molecular docking studies have shown favorable binding of this compound to the AhR-ligand binding domain. nih.govoup.com Upon binding, the AhR-methysticin complex translocates into the nucleus and forms a heterodimer with the AhR nuclear translocator (Arnt). nih.govoup.com This complex then binds to specific DNA sequences called xenobiotic responsive elements (XREs) located in the promoter region of the CYP1A1 gene. nih.govoup.com This binding event initiates the transcription of the CYP1A1 gene, leading to increased mRNA levels, protein expression, and enzymatic activity. researchgate.netresearchgate.net The essential role of AhR in this process was confirmed in studies where an AhR antagonist blocked the induction of CYP1A1 by this compound, and the effect was completely absent in AhR-deficient cells. nih.govnih.govoup.com

| Kavalactone | Effect on CYP1A1 Induction |

|---|---|

| This compound | Most profound inducing effect |

| 7,8-Dihydrothis compound | Significant inducing effect |

| Yangonin | No significant effect |

| 5,6-Dehydrokawain | No significant effect |

| Kawain | No significant effect |

| 7,8-Dihydrokawain | No significant effect |

Cytochrome P450 (CYP) Isoenzyme Interactions

This compound demonstrates significant inhibitory effects on several key cytochrome P450 isoenzymes, which are central to the metabolism of a vast array of therapeutic drugs. oup.com Preincubation studies with human liver microsomes have shown that this compound can inhibit CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. oup.com

Specifically, this compound has been identified as a potent inhibitor of CYP2C9, showing 58% inhibition in one study. oup.com It also exhibits inhibitory activity against CYP2D6 (44% inhibition) and CYP3A4 (27% inhibition). oup.com This broad-spectrum inhibition underscores the potential for clinically relevant drug interactions, as the suppression of these enzymes can lead to altered pharmacokinetics and potential toxicity of co-administered drugs. nih.gov

Table 2: Inhibition of CYP Isoenzymes by this compound

| CYP Isoenzyme | Percent Inhibition (%) |

|---|---|

| CYP2C9 | 58 |

| CYP2D6 | 44 |

| CYP3A4 | 27 |

The interaction between this compound and CYP2C9 goes beyond simple competitive inhibition; it acts as a mechanism-based inactivator. nih.govacs.orgresearchgate.net This means that this compound is metabolically activated by the enzyme to a reactive intermediate that then covalently binds to and irreversibly inactivates the enzyme. nih.govacs.org This inactivation is time-, concentration-, and NADPH-dependent. nih.govacs.org

Kinetic studies have precisely characterized this inactivation process. After a 30-minute preincubation with human liver microsomes in the presence of NADPH, this compound at a concentration of 50 μM inhibited approximately 85% of CYP2C9 activity. nih.govacs.org The key kinetic parameters for this mechanism-based inactivation have been determined as follows: a KI (concentration required for half-maximal inactivation) of 13.32 ± 1.35 μM and a kinact (maximal rate of inactivation) of 0.054 ± 0.005 min-1. nih.govacs.org The half-life of inactivation (t1/2,inact) was calculated to be 12.83 ± 3.23 minutes. nih.govacs.org The competitive inhibitor of CYP2C9, sulfaphenazole, was shown to provide significant protection against this inactivation, further confirming that the process occurs at the enzyme's active site. nih.govacs.org

Table 3: Kinetic Parameters of CYP2C9 Inactivation by this compound

| Kinetic Parameter | Value |

|---|---|

| KI (μM) | 13.32 ± 1.35 |

| kinact (min-1) | 0.054 ± 0.005 |

| t1/2,inact (min) | 12.83 ± 3.23 |

The mechanism-based inactivation of CYP2C9 by this compound involves its bioactivation into highly reactive intermediates. nih.govacs.org Research indicates that the methylenedioxyphenyl (MDP) moiety of the this compound structure is central to this process. nih.govacs.org Cytochrome P450 enzymes, including CYP1A2, CYP2C9, and CYP3A4, are responsible for this bioactivation. nih.govacs.org

Two specific types of reactive intermediates have been implicated: a carbene and an ortho-quinone. nih.govacs.org The formation of a carbene intermediate is postulated based on experiments where K3Fe(CN)6, a trapping agent for carbenes, was able to recover 14.96% of CYP2C9 activity. nih.govacs.org Additionally, an NADPH-dependent ortho-quinone intermediate was trapped using glutathione (B108866) (GSH). nih.govacs.org Both of these reactive species are believed to be involved in the covalent modification and subsequent irreversible inactivation of the CYP2C9 enzyme. nih.govacs.org

Nuclear Factor-kappa B (NF-κB) Pathway

This compound has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a critical transcription factor that regulates a wide range of cellular processes, including inflammation, immune responses, and cell survival. nih.govnii.ac.jp Its dysregulation is associated with numerous diseases. nih.gov In a luciferase-based assay using A549 human lung adenocarcinoma cells, this compound demonstrated potent NF-κB inhibitory activity, with an IC50 value of 0.19 µg/ml. This potency was found to be approximately 100 times greater than that of a traditional kava extract. This strong inhibitory action suggests that this compound is a key contributor to the NF-κB-modulating effects of kava. nih.govnih.gov

The suppression of the NF-κB pathway by this compound occurs through specific interactions with key signaling molecules. nih.gov Under normal conditions, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by factors such as the pro-inflammatory cytokine TNF-α, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. nih.govriken.jp This phosphorylation targets IκBα for degradation, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of target genes, including COX-2. nih.gov

Western blot analyses have shown that this compound treatment disrupts this cascade. nih.gov In TNF-α-stimulated A549 cells, this compound prevented the degradation of IκBα. nih.gov Consequently, it suppressed the elevation of IKKα and the nuclear translocation of the p65 subunit. nih.gov This upstream inhibition ultimately prevents the activation of downstream targets, as evidenced by the suppression of COX-2 elevation. nih.gov These findings establish that this compound inhibits NF-κB activation by preventing the degradation of its key inhibitor, IκBα. nih.gov

Structure-Activity Relationships for NF-κB Inhibition

The capacity of kavalactones to inhibit Nuclear Factor-kappa B (NF-κB), a critical transcription factor in inflammatory and cellular growth processes, is highly dependent on their specific molecular structure. nih.gov Preclinical investigations have identified this compound as a particularly potent NF-κB inhibitor among various kava constituents. nih.govnih.gov The structure-activity relationship (SAR) studies reveal that specific functional groups are indispensable for this inhibitory activity.

Two key structural features have been identified as crucial for the potent NF-κB inhibition by this compound: the presence of a double bond at the 7,8-position of the lactone ring and the methylenedioxy bridge at the 11,12-position on the phenyl ring. nih.gov The absence or modification of these groups in other kavalactones leads to a dramatic reduction in their ability to inhibit NF-κB.

For instance, kavain, which is structurally similar to this compound but lacks the 11,12-methylenedioxy group, is approximately 170 times less active as an NF-κB inhibitor. nih.gov This underscores the critical role of this specific functional group in the molecule's inhibitory potential. Similarly, other kavalactones and related compounds from kava, such as flavokawains A, B, and C, demonstrate minimal activity in inhibiting NF-κB compared to this compound. nih.gov This high degree of structural dependence highlights this compound as a uniquely potent inhibitor within the kavalactone class.

| Compound | Key Structural Features | Relative NF-κB Inhibitory Activity |

|---|---|---|

| This compound | 7,8-alkene, 11,12-methylenedioxy group | Potent (IC50 = 0.19 ± 0.01 µg/ml) nih.gov |

| Kavain | 7,8-alkene, Lacks 11,12-methylenedioxy group | ~170 times less active than this compound nih.gov |

| Flavokawain A | Chalconoid structure | Minimal nih.gov |

| Flavokawain B | Chalconoid structure | Minimal nih.gov |

| Flavokawain C | Chalconoid structure | Minimal nih.gov |

Other Enzyme and Receptor Interactions (e.g., COX-2 inhibition)

Beyond its well-documented effects on the NF-κB pathway, this compound and related kavalactones interact with a variety of other molecular targets, including enzymes and central nervous system receptors. These interactions contribute to the broader pharmacological profile of the compound.

Cyclooxygenase-2 (COX-2) Inhibition The inhibition of NF-κB by this compound is mechanistically linked to the suppression of downstream inflammatory mediators, including cyclooxygenase-2 (COX-2). nih.gov COX-2 is an enzyme that plays a major role in prostaglandin (B15479496) biosynthesis during inflammatory processes. wikipedia.org In vitro studies have shown that treatment with this compound suppresses the elevation of COX-2 protein levels that are typically induced by inflammatory stimuli. nih.gov While this compound exerts this effect as part of the NF-κB signaling cascade, other kavalactones, such as dihydrokawain and yangonin, have also been shown to directly inhibit COX-2 activity in cell-free systems. researchgate.net

Other Enzyme Interactions Preclinical studies have revealed that this compound interacts with several other enzyme systems. It has been identified as an inducer of the Cytochrome P450 enzyme CYP1A1. oup.com This induction is believed to be mediated through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. oup.com Furthermore, this compound demonstrates inhibitory effects on Carboxylesterase 1 (CES1), a key enzyme in the metabolism of many drugs. The inhibition follows a mixed competitive-noncompetitive model, with a determined inhibition constant (Ki) of 35.2 μM. nih.gov

Receptor Interactions Methanolic extracts of Piper methysticum containing this compound and other kavalactones have been tested for binding affinities to various central nervous system (CNS) receptors. nih.gov These studies indicate potential interactions with GABA-A, dopamine (B1211576) D2, opioid (mu and delta), and histamine (B1213489) (H1 and H2) receptors. nih.gov However, binding to serotonin (B10506) (5-HT6 and 5-HT7) and benzodiazepine receptors was found to be weak. nih.gov The specific contribution of this compound alone to these receptor binding activities requires further elucidation, as these studies were conducted with complex extracts.

| Target | Type of Interaction | Key Findings | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Suppression (downstream of NF-κB) | This compound treatment suppressed the elevation of COX-2 protein levels induced by TNF-α. | nih.gov |

| Cytochrome P450 1A1 (CYP1A1) | Induction | Triggers a profound inducing effect on CYP1A1, likely via the Aryl Hydrocarbon Receptor (AhR). | oup.com |

| Carboxylesterase 1 (CES1) | Inhibition (Mixed competitive-noncompetitive) | Inhibits CES1 with a Ki value of 35.2 μM. | nih.gov |

| GABA-A Receptors | Binding Inhibition | Kava extracts containing this compound inhibit binding to the GABA-A receptor. | nih.gov |

| Dopamine D2 Receptors | Binding Inhibition | Kava extracts containing this compound show inhibitory binding activity. | nih.gov |

Preclinical Efficacy Studies and Biological Activities Mechanistic Focus

Neuroprotective Effects in Experimental Models

Methysticin (B1662917) has demonstrated significant neuroprotective properties in various experimental settings, particularly in models of ischemic brain injury and Alzheimer's disease-related neurotoxicity.

Protection Against Ischemic Damage in Rodent Models

In rodent models of focal cerebral ischemia, this compound has been shown to protect brain tissue from damage. nih.gov A study utilizing microbipolar coagulation of the middle cerebral artery (MCA) in both mice and rats found that this compound significantly reduced the resulting infarct area. nih.gov When administered intraperitoneally 15 minutes before the ischemic event, this compound led to a notable decrease in the size of the brain lesion, indicating a protective effect against stroke-induced damage. nih.gov

| Treatment Group | Infarct Area Reduction |

|---|---|

| This compound (10 mg/kg) | Significant Reduction |

| This compound (30 mg/kg) | Significant Reduction |

Mitigation of Amyloid-Beta Induced Neurotoxicity in Cell Lines and Animal Models

This compound has shown promise in models related to Alzheimer's disease by counteracting the neurotoxic effects of amyloid-beta (Aβ) peptides.

In vitro studies using neural PC-12 and astroglial C6 cells revealed that this compound protects these cells from Aβ-(1-42)-induced neurotoxicity. nih.gov The underlying mechanism involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in a manner dependent on extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov Nrf2 is a key regulator of genes that encode antioxidative and detoxifying enzymes. nih.gov By activating Nrf2, this compound up-regulates cytoprotective genes, thereby shielding neural cells from the oxidative stress cascade initiated by Aβ. nih.govresearchgate.net

| Biomarker/Outcome | Effect of this compound Treatment | Mechanism |

|---|---|---|

| Nrf2 Pathway | Activated in hippocampus and cortex | Induction of Nrf2 nuclear translocation |

| Neuroinflammation | Reduced microgliosis and astrogliosis | Downregulation of pro-inflammatory cytokines (TNF-α, IL-17A) |

| Oxidative Damage | Reduced in hippocampus | Upregulation of cytoprotective genes |

| Cognitive Function | Attenuated long-term memory decline | Neuroprotection and anti-inflammatory effects |

| Amyloid-Beta (Aβ) Plaque Load | No significant change | N/A |

Anticonvulsant Activities in In Vitro Seizure Models

The anticonvulsant properties of this compound have been investigated in rat hippocampal and entorhinal cortex slices using various in vitro models that induce epileptiform activity. nih.gov Research has shown that this compound, in a concentration range of 10 to 100 µM, can reversibly block seizure-like events across three different induction models. nih.gov These findings suggest that this compound has a broad efficacy against different patterns of epileptiform activity, possibly by interfering with mechanisms involved in frequency potentiation. nih.gov

| Seizure Model (in rat brain slices) | Description | Effect of this compound (10-100 µM) |

|---|---|---|

| Elevated Extracellular Potassium ([K+]o) | Induces seizure-like events with tonic and clonic phases in area CA1. | Reversibly blocked epileptiform activity. |

| Lowered Extracellular Calcium ([Ca2+]o) | Causes recurrent seizure-like episodes. | Reversibly blocked epileptiform activity. |

| Lowered Extracellular Magnesium (Mg2+) | Induces short recurrent discharges and ictaform events. | Reversibly blocked epileptiform activity. |

Analgesic Mechanisms of Action (Non-Opioid Pathways)

Preclinical studies indicate that kavalactones, including this compound, possess analgesic effects that operate through non-opioid pathways. restorativemedicine.org Research on kavain (B167398), a structurally related kavalactone, has shown that its antinociceptive activity is not mediated by the opioid system. nih.gov This suggests that the pain-relieving properties of these compounds are not associated with the risks typically linked to opioid analgesics. restorativemedicine.orgnih.gov While high concentrations of kavalactones have been found to bind to brain opioid receptors, the primary mechanism for analgesia does not appear to involve this system. restorativemedicine.org

Anti-inflammatory Actions at the Cellular and Molecular Level

This compound exerts anti-inflammatory effects through multiple molecular mechanisms. A primary pathway is the inhibition of the transcription factor Nuclear Factor-κB (NF-κB), a central regulator of inflammatory responses. nih.gov In experimental settings, this compound was identified as a potent NF-κB inhibitor. nih.govnih.gov It was shown to suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, and blocking the elevation of key inflammatory mediators like IKKα, p65, and COX-2. nih.gov

Additionally, as mentioned in the context of neuroprotection, this compound activates the Nrf2 pathway. nih.govresearchgate.net Nrf2 is recognized as an anti-inflammatory transcription factor that governs the defense against oxidative stress, a common trigger for inflammation. nih.govresearchgate.net In an animal model of Alzheimer's disease, this Nrf2 activation was directly linked to a significant reduction in neuroinflammation, characterized by decreased glial cell activation and lower levels of pro-inflammatory cytokines. nih.govnih.gov

| Pathway | Molecular Target | Observed Effect | Reference |

|---|---|---|---|

| NF-κB Inhibition | IκBα | Prevented degradation | nih.gov |

| IKKα | Suppressed elevation | nih.gov | |

| p65 | Suppressed elevation | nih.gov | |

| COX-2 | Suppressed elevation | nih.gov | |

| Nrf2 Activation | Nrf2 | Induced nuclear translocation | researchgate.netnih.gov |

| Pro-inflammatory Cytokines (TNF-α, IL-17A) | Reduced secretion | nih.govnih.gov |

Antineoplastic and Chemopreventive Research in Cell Lines and Animal Models

This compound has been investigated for its potential as a chemopreventive and antineoplastic agent, with research highlighting its activity in various cancer cell lines and animal models. The inhibition of NF-κB is a key mechanism underlying this potential, as this transcription factor is essential for many processes in cancer development, including proliferation and cell survival. nih.govnih.gov

Studies have shown that this compound inhibits NF-κB activity in A549 human lung adenocarcinoma and K562 chronic myelogenous leukaemia cell lines. researchgate.net In animal models, kava (B3030397) treatment was found to suppress NF-κB activation in lung adenoma tissues, with this compound identified as the likely active constituent responsible for this chemopreventive effect. nih.govnih.gov Further research in prostate cancer cell lines indicated that this compound resulted in the downregulation of androgen receptor genes. researchgate.net

Another area of research involves this compound's interaction with metabolic enzymes. It has been shown to induce the cytochrome P450 enzyme CYP1A1. wikipedia.org This enzyme is involved in the metabolism of various compounds, including some pro-carcinogens, which adds a layer of complexity to its chemopreventive profile. wikipedia.org

| Model System | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| A549 Human Lung Adenocarcinoma Cells | Inhibition of cell survival | NF-κB inhibition | researchgate.net |

| K562 Chronic Myelogenous Leukaemia Cells | Inhibition of cell survival | NF-κB inhibition | researchgate.net |

| Prostate Cancer Cell Lines | Downregulation of androgen receptor genes | Androgen receptor pathway modulation | researchgate.net |

| Animal Model (Lung Adenoma) | Suppression of NF-κB activation in tissues | NF-κB inhibition | nih.govnih.gov |

Inhibition of Cancer Cell Proliferation

This compound has demonstrated potential in inhibiting the proliferation of various cancer cells, a cornerstone of cancer development. Its primary mechanism in this regard appears to be the inhibition of Nuclear Factor-κB (NF-κB), a crucial transcription factor involved in cellular processes like inflammation, proliferation, and apoptosis. nih.gov

In one study, this compound was identified as a potent NF-κB inhibitor in a human lung adenocarcinoma A549 cell line. nih.gov The dysregulation of the NF-κB signaling pathway is associated with many cancers, and its inhibition is a key target for cancer therapy. nih.gov this compound's ability to suppress NF-κB activation suggests a mechanism by which it can halt the uncontrolled proliferation of cancer cells. nih.gov Specifically, treatment with this compound suppressed the elevation of IKKα and p65 (a subunit of NF-κB) and prevented the degradation of IκBα, an inhibitor of NF-κB. nih.gov

Further research into the anticancer properties of kava constituents has shown that compounds like this compound may have promising anti-cancer activity, though the potency can vary between studies and cell lines. unimelb.edu.auresearchgate.net For instance, investigations into oral squamous cell carcinoma (OSCC) have explored the anti-proliferative effects of kava constituents. researchgate.net While some kavalactones showed a significant reduction in cancer cell proliferation, the effects of this compound were noted as being part of a complex profile of activity across different compounds from the kava plant. researchgate.net

| Cell Line | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| A549 (Human Lung Adenocarcinoma) | Inhibition of NF-κB activation | This compound suppressed the elevation of IKKα and p65, and prevented IκBα degradation. | nih.gov |

| K562 (Chronic Myelogenous Leukemia) | Inhibition of NF-κB | This compound has been shown to inhibit NF-κB, a protein involved in cell survival. | unimelb.edu.auresearchgate.net |

| Prostate Cancer Cell Lines | Downregulation of androgen receptor genes | Resulted in downregulation of androgen receptor genes, but not the receptor's mRNA expression. | unimelb.edu.auresearchgate.net |

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Cancer cells often develop resistance to apoptosis. mdpi.com Preclinical studies suggest that kava constituents can induce apoptosis, with some research pointing to the involvement of this compound and related compounds in this process. unimelb.edu.au

The inhibition of NF-κB by this compound is directly linked to the modulation of apoptotic pathways, as NF-κB is a key regulator of cell survival genes. nih.gov By inhibiting this pathway, this compound may reduce the threshold for apoptosis induction in cancer cells. nih.gov

Studies on the related kavalactone, dihydrothis compound (B1670609), provide further insight into the potential mechanisms. In human osteosarcoma (MG-63) cells, dihydrothis compound was shown to induce apoptosis in a dose-dependent manner. nih.gov The mechanisms included the modulation of the PI3K/Akt signaling pathway, which is central to tumorigenesis by promoting cell proliferation and inhibiting apoptosis. nih.gov Treatment led to decreased phosphorylation levels of PI3K, AKT, and other downstream proteins, thereby promoting apoptosis. nih.gov This compound also caused a disruption of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. nih.govmdpi.com While this research was on a related compound, it highlights a likely mechanistic pathway for kavalactones like this compound.

| Compound | Cell Line | Apoptotic Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| This compound | A549 (Human Lung Adenocarcinoma) | Inhibition of pro-survival NF-κB pathway | Inhibiting NF-κB allows for the activation of pro-apoptotic signals. | nih.gov |

| Dihydrothis compound | MG-63 (Human Osteosarcoma) | Modulation of PI3K/Akt pathway; Disruption of mitochondrial membrane potential | Induced a significant increase in apoptotic cells (from 6.63% in control to 93.9% at 100 µM). Decreased phosphorylation of PI3K and Akt. | nih.gov |

Cell Cycle Arrest Studies

The cell cycle is a series of events that leads to cell division and replication. A common feature of cancer is the uncontrolled progression through the cell cycle. Inducing cell cycle arrest is a key strategy for cancer therapy. mdpi.com

Evidence suggests that kavalactones can exert their anti-cancer effects by halting the cell cycle at specific checkpoints. unimelb.edu.au Research on dihydrothis compound demonstrated that it induced cell cycle arrest in the G0/G1 phase in osteosarcoma cells. nih.gov This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby stopping their proliferation. The increase in the population of cells in the G0/G1 phase was observed via flow cytometry following treatment with the compound. nih.gov This G0/G1 arrest is a common mechanism for various anti-cancer agents and is often linked to the induction of apoptosis. researchgate.net

While direct studies focusing solely on this compound's effect on cell cycle arrest are limited, the activity of closely related kavalactones strongly suggests that this is a relevant mechanism for its observed anti-proliferative effects. The induction of cell cycle arrest often involves the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). mdpi.com

| Compound | Cell Line | Phase of Arrest | Mechanistic Details | Reference |

|---|---|---|---|---|

| Dihydrothis compound | MG-63 (Human Osteosarcoma) | G0/G1 Phase | Flow cytometry indicated a significant increase in the percentage of cells in the G0/G1 phase following treatment. | nih.gov |

Antimicrobial and Antifungal Activity Investigations

Beyond its anticancer potential, this compound and other kavalactones have been investigated for their ability to inhibit the growth of microbes and fungi.

One study specifically reported on the fungicidal activities of six major kava lactones, including this compound. nih.govresearchgate.net These compounds demonstrated significant inhibitory effects against four types of plant fungi: Colletotrichum gloeosporides, Fusarium solani, Fusarium oxysporum, and Trichoderma viride. nih.govresearchgate.net The growth of these fungi was significantly inhibited at concentrations ranging from 10 to 50 ppm. nih.govresearchgate.net

In terms of antibacterial activity, the results are more varied. One study investigating kava extracts found slight antifungal activity against Cryptococcus spp. but no significant antibacterial activity against the tested strains (MIC > 512 µg/mL). tandfonline.com However, another investigation that fractionated kava root extract found that a fraction containing this compound, along with dihydrothis compound and 7,8-dihydrothis compound, showed inhibitory activity against the bacterium Listeria monocytogenes. nih.gov Another fraction was found to constrain the development of Klebsiella pneumoniae. nih.gov This suggests that the antimicrobial activity may be specific to certain bacterial strains and may be influenced by the presence of other compounds.

| Activity Type | Organism(s) | Effective Concentration / Finding | Reference |

|---|---|---|---|

| Antifungal | Colletotrichum gloeosporides, Fusarium solani, Fusarium oxysporum, Trichoderma viride | Significant inhibition at 10-50 ppm. | nih.govresearchgate.net |

| Antifungal | Cryptococcus spp. | Slight activity observed from kava extracts. | tandfonline.com |

| Antibacterial | Listeria monocytogenes | Inhibited by a fraction containing this compound and related kavalactones. | nih.gov |

| Antibacterial | Klebsiella pneumoniae | Inhibited by a fraction containing other kavalactones (kavain and yangonin). | nih.gov |

Metabolism and Biotransformation Research

Enzymatic Pathways in Metabolic Processing

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Conjugation reactions are integral to Phase II biotransformation, a metabolic phase primarily responsible for increasing the hydrophilicity of compounds, thereby facilitating their excretion from the body. fishersci.at These processes involve the enzymatic attachment of small, polar endogenous molecules to functional groups present on the parent compound or its Phase I metabolites.

Among the most common conjugation pathways are glucuronidation and sulfation. Glucuronidation is a widespread Phase II reaction catalyzed by Uridine diphosphate (B83284) Glucuronosyltransferase (UGT) enzymes, which involves the addition of glucuronic acid to the substrate. Sulfation, conversely, is mediated by Sulfotransferase (SULT) enzymes, leading to the transfer of a sulfate (B86663) group, which also enhances the compound's polarity. Generally, these conjugation reactions serve as a detoxifying mechanism by rendering xenobiotics more water-soluble and thus easier to eliminate. While specific, detailed data on the formation of Methysticin (B1662917) glucuronide or sulfate conjugates are not extensively documented in the provided literature, it has been reported that metabolites of kava (B3030397) extract, which contains this compound, are primarily excreted as conjugates in humans. Furthermore, for related compounds such as tetrahydropiperine, glucuronidation and glutathione (B108866) conjugation have been identified as significant metabolic pathways, suggesting the relevance of these Phase II reactions for kavalactones.

In Vitro Metabolic Stability and Disposition Studies

In vitro metabolic stability studies are fundamental for evaluating a chemical compound's susceptibility to biotransformation. Metabolic stability is typically quantified by parameters such as in vitro half-life (t1/2) and intrinsic clearance (CLint), which can subsequently be used to predict in vivo pharmacokinetic parameters, including bioavailability and half-life.

These studies are commonly performed utilizing various enzyme sources, including liver microsomes, hepatocytes, S9 fractions, and recombinant enzymes. These diverse systems allow for the assessment of metabolic fate in both hepatic and extrahepatic tissues. Advanced analytical techniques, such as Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HR/MS), are frequently employed for comprehensive metabolite identification and profiling in these assays.

Research has explored the in vitro metabolic profiles of this compound to elucidate its disposition. This compound, like other kavalactones, undergoes extensive metabolism in the liver, often through cytochrome P450 (CYP)-mediated biotransformation. Notably, this compound has been identified as a mechanism-based inactivator of CYP2C9, resulting in irreversible enzyme inhibition in a time-, concentration-, and NADPH-dependent manner. Additionally, it has been shown to induce the liver enzyme CYP1A1. These interactions with crucial metabolic enzymes underscore the significance of in vitro studies in understanding this compound's metabolic fate and its potential for drug-drug interactions.

Species-Specific Metabolic Differences in Preclinical Models

Studies on the metabolism of kavalactones, including this compound, have been conducted using preclinical models such as rats and mice. In rats, the metabolism of individual kavalactones has been observed to involve pathways including demethylation, mono- and dihydroxylation, reduction, and pyrone ring-opening. While comprehensive comparative data on this compound's specific metabolic rates or detailed metabolite profiles across a broad range of preclinical species are not extensively provided in the available literature, the general principle of species variation in drug metabolism is well-recognized. For instance, the oral absorption of this compound in mice was found to be slower compared to kavain (B167398) and dihydrokavain (B1670604), indicating differences in disposition even among structurally related kavalactones within a single species. These findings highlight the importance of considering species-specific metabolic characteristics when evaluating the pharmacological and toxicological profiles of this compound and other kavalactones.

Compound Names and PubChem CIDs

Structure Activity Relationship Sar Studies and Analog Development

Elucidation of Structural Determinants for Pharmacological Activities

The pharmacological activities of methysticin (B1662917) are intrinsically linked to specific structural features. Key determinants have been identified for its interactions with various biological targets, including the GABA-A receptor and the NF-κB pathway.

For its role as a positive modulator of the GABA-A receptor , the angular lactone ring is considered a crucial element. wikipedia.org This is a common feature among other psychoactive kavalactones, suggesting its importance in mediating the anxiolytic and sedative effects. Research indicates that this compound enhances the binding of GABA to the receptor without interacting with the benzodiazepine (B76468) binding site. wikipedia.org

In the context of its anti-inflammatory and chemopreventive potential , the inhibition of the NF-κB pathway is a key mechanism. SAR studies have revealed that the 7,8-alkene and the 11,12-dioxymethylene functional groups are indispensable for potent NF-κB inhibitory activity. The presence of these moieties appears to be critical for the molecule's ability to suppress the activation of this key transcription factor involved in inflammation and cancer. Synthetic (±)-methysticin has been shown to have the same NF-κB inhibitory activity as the natural (+)-methysticin, with an IC50 value of 0.58 ± 0.18 µM. arkat-usa.orgresearchgate.net

Furthermore, the structure of this compound also dictates its interaction with metabolic enzymes. For instance, this compound acts as a mechanism-based inactivator of cytochrome P450 2C9 (CYP2C9) . nih.gov This irreversible inhibition is time- and concentration-dependent and involves the formation of reactive intermediates. nih.gov The methylenedioxy group is implicated in the formation of a carbene intermediate that can covalently bind to the enzyme. nih.gov

The induction of cytochrome P450 1A1 (CYP1A1) by this compound is another important pharmacological activity. This effect is mediated through the aryl hydrocarbon receptor (AhR) signaling pathway. nih.gov The planarity and hydrophobicity conferred by the styryl-pyrone backbone are likely important for its interaction with the AhR.

A summary of key structural features and their associated pharmacological activities is presented in the table below.

| Structural Feature | Pharmacological Activity | Key Findings |

| Angular Lactone Ring | GABA-A Receptor Modulation | Crucial for positive allosteric modulation. wikipedia.org |

| 7,8-Alkene Group | NF-κB Inhibition | Indispensable for potent inhibitory activity. arkat-usa.org |

| 11,12-Dioxymethylene Group | NF-κB Inhibition | Essential for potent inhibitory activity. arkat-usa.org |

| Methylenedioxy Group | CYP2C9 Inactivation | Implicated in the formation of a reactive carbene intermediate. nih.gov |

| Styryl-pyrone Backbone | CYP1A1 Induction | Likely contributes to interaction with the aryl hydrocarbon receptor. nih.gov |

Design and Synthesis of Novel this compound Analogs

The insights gained from SAR studies have paved the way for the rational design and synthesis of novel this compound analogs. The goal is to create derivatives with improved potency, selectivity, and pharmacokinetic profiles. Various synthetic strategies have been developed to access the core kavalactone scaffold and introduce chemical diversity.

The synthesis of kavalactone analogs often involves the construction of the α-pyrone ring and the introduction of a substituted styryl group at the 6-position. For instance, synthetic strategies have been developed that allow for the modification of the aromatic ring of the styryl moiety. This enables the exploration of the effects of different substituents on pharmacological activity.

For example, a series of kavalactone analogs were synthesized to investigate their anthelmintic activity. nih.govmonash.eduresearchgate.net These syntheses focused on modifying the pendant aryl ring, demonstrating the feasibility of creating a diverse range of analogs for biological screening. nih.govmonash.eduresearchgate.net The development of versatile synthetic methods is crucial for expanding the chemical space around the this compound scaffold and for systematically probing the SAR.

Evaluation of Modified Compounds for Enhanced Potency or Selectivity

A critical step in analog development is the biological evaluation of the newly synthesized compounds to assess their potency and selectivity against various pharmacological targets. This process allows for the identification of promising candidates for further development.

In a study focused on developing new anthelmintic agents, a series of synthetic kavalactone analogues were evaluated for their ability to inhibit the larval development of Haemonchus contortus. nih.govmonash.eduresearchgate.net Several of these analogues, with modifications to the pendant aryl ring, exhibited significantly enhanced potency compared to the parent compounds, desmethoxyyangonin (B154216) and yangonin (B192687). nih.govmonash.eduresearchgate.net For example, analogs with 4-trifluoromethoxy, 4-difluoromethoxy, and 4-phenoxy substitutions on the aryl ring displayed IC50 values in the low micromolar range, representing a substantial improvement in potency. nih.govmonash.edu

The table below summarizes the anthelmintic activity of selected synthetic kavalactone analogs.

| Compound | Substitution on Aryl Ring | IC50 (µM) for H. contortus Larval Development Inhibition |

| Desmethoxyyangonin | 4-H | 37.1 |

| Yangonin | 4-OCH3 | 15.0 |

| Analog 1 | 4-OCF3 | 1.9 |

| Analog 2 | 4-OCHF2 | 8.9 |

| Analog 3 | 4-OPh | 5.2 |

Importantly, these potent anthelmintic analogs did not show toxicity in human HepG2 hepatoma cells at concentrations up to 40 µM, suggesting a degree of selectivity for the parasitic target over mammalian cells. nih.govmonash.edu

The evaluation of modified compounds is not limited to a single target. Dihydrothis compound (B1670609) (DHM), a closely related kavalactone, and its synthesized analogs have been investigated for their ability to reduce tobacco carcinogen-induced lung DNA damage. researchgate.net These studies revealed that even subtle structural modifications can have a significant impact on biological activity, underscoring the importance of systematic evaluation. researchgate.net

Computational Chemistry and Molecular Docking in SAR Studies

Computational chemistry and molecular docking have emerged as powerful tools to complement experimental SAR studies of this compound and its analogs. These in silico approaches provide valuable insights into the molecular interactions between the compounds and their biological targets, helping to rationalize observed activities and guide the design of new derivatives.

Molecular docking studies have been employed to investigate the interaction of this compound with the aryl hydrocarbon receptor (AhR), which is involved in the induction of CYP1A1. nih.gov These studies revealed that this compound and its metabolite, 7,8-dihydrothis compound, can favorably bind to the ligand-binding domain of AhR. nih.gov The in silico findings were consistent with experimental results, providing a molecular basis for the observed CYP1A1 induction. nih.gov

Computational modeling can also be used to predict the metabolic fate of this compound and its analogs. By understanding how structural modifications affect interactions with metabolizing enzymes like cytochrome P450s, it is possible to design compounds with improved pharmacokinetic properties. For example, understanding the mechanism of CYP2C9 inactivation by this compound can inform the design of analogs that avoid this interaction, potentially reducing the risk of drug-drug interactions. nih.gov

Furthermore, computational approaches can be used to build predictive SAR models. By correlating the structural features of a series of this compound analogs with their biological activities, it is possible to develop models that can predict the potency of virtual compounds before they are synthesized. This can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising candidates.

The integration of computational chemistry and molecular docking with traditional SAR studies provides a comprehensive framework for understanding the pharmacological properties of this compound and for the development of novel, more effective, and safer therapeutic agents based on its unique chemical scaffold.

Future Directions and Emerging Research Areas

Integration of Omics Technologies in Methysticin (B1662917) Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is a critical future direction for this compound research. These high-throughput molecular profiling technologies offer a comprehensive view of how this compound interacts with biological systems at a global level. For instance, transcriptomic profiling can reveal alterations in gene expression patterns in response to this compound, providing insights into its underlying mechanisms of action and potential toxicological profiles wikidata.org. The integration of such approaches with traditional toxicological methods offers new avenues to investigate changes in gene and protein activities, as well as the biological pathways and functions affected by xenobiotic compounds like this compound wikidata.org. Furthermore, omics-guided approaches have already proven valuable in elucidating the biosynthetic pathways of kavalactones, including this compound, within the kava (B3030397) plant itself tbzmed.ac.ir. This deep molecular understanding is crucial for identifying novel targets and understanding the compound's full biological impact.

Advanced In Vitro and In Vivo Modeling for Mechanistic Elucidation

The continued development and application of advanced in vitro and in vivo models are essential for a more precise mechanistic elucidation of this compound's effects. In vitro studies, utilizing sophisticated cell culture systems, can provide detailed insights into cellular and molecular interactions. For example, this compound has been shown to induce CYP1A1 in Hepa1c1c7 cells and inhibit NF-κB in A549 human lung adenocarcinoma and K562 chronic myelogenous leukemia cell lines, with molecular docking studies supporting its interaction with the aryl hydrocarbon receptor (AhR) signaling pathway wikipedia.orgthegoodscentscompany.com.

Beyond cellular models, advanced in vivo studies using genetically modified animal models are proving invaluable. For instance, this compound administration in transgenic APP/Psen1 mice, a model for Alzheimer's disease, has demonstrated activation of the Nrf2 pathway, reduction of neuroinflammation, and improvement in cognitive deficits wikipedia.orgnih.gov. Such models allow for the investigation of this compound's effects on complex physiological processes, disease progression, and behavioral outcomes over extended periods, providing a more translational understanding of its therapeutic potential wikipedia.orgnih.gov. The ability to study specific pathways, such as Nrf2 activation in the hippocampus and cortex, highlights the precision offered by these advanced models wikipedia.org.

High-Throughput Screening for Novel Biological Targets

High-Throughput Screening (HTS) represents a powerful tool for accelerating the discovery of novel biological targets for this compound. HTS involves the automated testing of large numbers of chemical or biological compounds against a specific biological target or for a desired phenotypic outcome nih.govnih.gov. This approach can rapidly screen extensive compound libraries, identifying "hits" or "leads" that exhibit the desired biological or biochemical activity nih.govnih.govnih.gov.